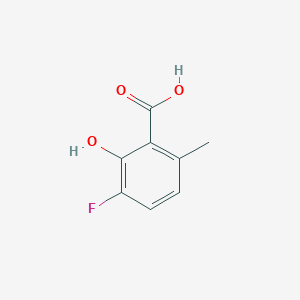

3-Fluoro-2-hydroxy-6-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRRRPJABRNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341415-83-5 | |

| Record name | 3-fluoro-2-hydroxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 2 Hydroxy 6 Methylbenzoic Acid and Its Precursors

Strategies for Aromatic Fluorination in Benzoic Acid Synthesis

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of fluorinated benzoic acids. The choice of method depends on the electronic nature of the substrate and the desired regiochemistry. The two primary approaches are nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. rsc.org In this pathway, a leaving group (often a nitro group or a halogen) is displaced by a nucleophilic fluoride (B91410) source. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(=O)R) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). beilstein-journals.org

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides. beilstein-journals.orgresearchgate.net For instance, the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with tetrabutylammonium (B224687) fluoride (TBAF) hydrate (B1144303) results in the clean substitution of one nitro group for a fluorine atom. beilstein-journals.org While direct application to a benzoic acid can be complicated by the carboxylate group's own nucleophilicity and electronic effects, protecting the acid as an ester can be an effective strategy. The SNAr reaction of non-activated aryl fluorides has also been reported, proceeding under relatively mild conditions with amide enolates. rsc.org

Table 1: Overview of Nucleophilic Fluorination Approaches

| Method | Fluorinating Agent | Substrate Requirement | Key Features |

|---|---|---|---|

| Halex Process | Potassium Fluoride (KF) | Activated aryl chloride/bromide | Often requires high temperatures and polar aprotic solvents. |

| Fluorodenitration | Cesium Fluoride (CsF), Tetrabutylammonium Fluoride (TBAF) | Aromatic nitro compound | The nitro group is an excellent leaving group, often allowing for milder conditions. beilstein-journals.org |

| Diazotization (Balz-Schiemann) | Fluoroboric acid (HBF₄) | Aromatic amine | Involves formation of a diazonium fluoroborate salt, which is thermally decomposed to yield the aryl fluoride. orgsyn.org |

Electrophilic Fluorination Methodologies

Electrophilic fluorination is suitable for a wide range of aromatic substrates, including electron-rich and neutral systems. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F⁺" equivalent) to a carbon-centered nucleophile (the aromatic ring). wikipedia.orgyoutube.com The development of modern N-F reagents has made this method safer and more practical than using hazardous sources like elemental fluorine (F₂). researchgate.netwikipedia.org

Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgnih.gov These reagents are stable, solid materials that react with aromatic compounds, often in the presence of a Lewis or Brønsted acid catalyst, to install a fluorine atom. The regioselectivity is governed by the directing effects of the substituents already present on the ring. For a precursor to 3-fluoro-2-hydroxy-6-methylbenzoic acid, the hydroxyl and methyl groups would act as ortho, para-directors, influencing the position of fluorination.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Structure Type | Key Characteristics |

|---|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | Cationic N-F Salt | Highly effective, stable, and widely used for various substrates. nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Imide | A versatile and powerful fluorinating agent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Imide | Another effective neutral N-F reagent. wikipedia.org |

Synthesis of Substituted Benzoic Acid Scaffolds

The construction of the benzoic acid core, complete with its specific substitution pattern, is fundamental. Several classic and modern organic reactions can be employed to create the carboxylic acid functionality on a pre-functionalized aromatic ring.

Carbonylation Reactions in Benzoic Acid Synthesis

Transition-metal-catalyzed carbonylation reactions provide a direct route to benzoic acids from aryl halides or triflates. nih.gov Palladium-catalyzed hydroxycarbonylation, in particular, uses carbon monoxide (CO) as the C1 source and water as the nucleophile to form the carboxylic acid group. nih.govdiva-portal.org This method avoids the need to handle organometallic reagents like Grignard or organolithium compounds, offering good functional group tolerance. diva-portal.org

The reaction typically involves a palladium(0) catalyst, phosphine (B1218219) ligands, a base, and a source of carbon monoxide. youtube.comreddit.com Recent advancements have focused on using CO precursors, such as formic acid, or on performing the reaction with CO generated ex-situ from the electrochemical reduction of carbon dioxide (CO₂), which mitigates the need to handle toxic CO gas directly. nih.govyoutube.com

Table 3: Palladium-Catalyzed Carbonylation for Benzoic Acid Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Substrate | Aryl Iodide, Aryl Bromide | Provides the aromatic scaffold. nih.gov |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination cycle. |

| CO Source | CO gas, Formic Acid, ex-situ from CO₂ | Inserts into the Aryl-Pd bond to form an acyl-palladium intermediate. nih.govyoutube.com |

| Base | Triethylamine (TEA), NaHCO₃ | Neutralizes acid byproducts. diva-portal.org |

Friedel-Crafts Acylation and Reduction Pathways

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group (-COR) onto an aromatic ring. sigmaaldrich.com The reaction employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.combeilstein-journals.org This reaction forms an aryl ketone, which is a versatile intermediate.

While Friedel-Crafts acylation does not directly yield a benzoic acid, it is a key step in multi-step syntheses. For example, an appropriately substituted toluene (B28343) derivative could be acylated. The resulting ketone could then be reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction), and a subsequent oxidation of one of the alkyl groups on the ring (e.g., the original methyl group) with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) would yield the desired carboxylic acid. It is important to note that the -COOH group itself is deactivating, meaning benzoic acid does not readily undergo Friedel-Crafts reactions. quora.com Therefore, this acylation step must be performed before the carboxylic acid group is formed.

Grignard Reagent Applications in Benzoic Acid Synthesis

One of the most reliable and widely used methods for preparing benzoic acids is through the carboxylation of a Grignard reagent. odinity.comgmu.edu This process involves two main steps. First, an aryl halide (e.g., a substituted bromobenzene) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an arylmagnesium halide (the Grignard reagent).

In the second step, the highly nucleophilic Grignard reagent is reacted with solid carbon dioxide (dry ice), which serves as the electrophile. gmu.edu The Grignard reagent adds to the carbon-oxygen double bond of CO₂ to form a magnesium carboxylate salt. Subsequent acidification of this salt with a strong aqueous acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final benzoic acid product, which often precipitates from the aqueous solution. gmu.edugmu.edu This method is highly effective but requires strictly anhydrous conditions, as Grignard reagents are strong bases and will be destroyed by any proton sources, including water. gmu.edu

Suzuki Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. In the context of synthesizing precursors to this compound, a Suzuki coupling strategy could be envisioned for the construction of a key biaryl intermediate, which could then be further functionalized.

While a direct Suzuki coupling to form this compound is not prominently described, a plausible retrosynthetic analysis suggests that a key precursor, a substituted biphenyl, could be assembled using this methodology. For instance, a suitably protected 2-bromo-6-fluorotoluene (B73676) derivative could be coupled with a boronic acid derivative of a protected salicylic (B10762653) acid.

The general mechanism for the Suzuki coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to a palladium(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. For challenging couplings, such as those involving sterically hindered or electron-deficient partners, specialized catalyst systems and reaction conditions may be required.

| Reactant 1 (Organohalide) | Reactant 2 (Organoboron) | Catalyst | Base | Solvent | Coupled Product |

| Aryl Halide (e.g., Ar-Br) | Arylboronic Acid (e.g., Ar'-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biaryl (Ar-Ar') |

| Heteroaryl Halide | Arylboronic Ester | PdCl₂(dppf) | K₃PO₄ | Dioxane | Heterobiaryl |

| Aryl Triflate | Potassium Aryltrifluoroborate | Pd(OAc)₂/SPhos | CsF | THF | Biaryl |

Regioselective Functionalization of this compound

The regioselectivity of electrophilic aromatic substitution reactions on the this compound ring is governed by the directing effects of the existing substituents: the fluorine atom, the hydroxyl group, the methyl group, and the carboxylic acid group. The interplay of these activating and deactivating groups, along with steric hindrance, determines the position of incoming electrophiles.

Nitration of Substituted Benzoic Acids

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In the case of this compound, the directing effects of the substituents must be considered. The hydroxyl group is a strongly activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group.

Given the positions of the existing substituents, the hydroxyl and methyl groups would strongly direct an incoming electrophile to the 4- and 5-positions. The fluorine atom would also direct to the 5-position. The carboxylic acid would direct to the 5-position. Therefore, the 5-position is electronically favored for nitration. Steric hindrance from the adjacent methyl group at the 6-position and the hydroxyl group at the 2-position might influence the accessibility of certain positions. The nitration of salicylic acid itself typically yields a mixture of 3-nitro- and 5-nitrosalicylic acid, with the 5-nitro isomer often being the major product under certain conditions. For this compound, the 5-position is the most likely site of nitration.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 2 | Activating | Ortho, Para |

| -F | 3 | Deactivating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

| -CH₃ | 6 | Activating | Ortho, Para |

Alkylation and Acylation Reactions

Alkylation and acylation of this compound can occur at the phenolic hydroxyl group (O-alkylation/acylation) or on the aromatic ring (C-alkylation/acylation, i.e., Friedel-Crafts reactions).

O-Alkylation and O-Acylation: The phenolic hydroxyl group is nucleophilic and can readily undergo alkylation and acylation. O-alkylation is typically achieved by treating the corresponding phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. O-acylation can be accomplished using an acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester at the 2-position. These reactions are generally high-yielding and provide a straightforward method for derivatizing the hydroxyl group. savemyexams.com

C-Alkylation and C-Acylation (Friedel-Crafts): Friedel-Crafts reactions on this substrate would be complex. The presence of the deactivating carboxylic acid group makes the ring less reactive towards electrophilic substitution. Furthermore, the Lewis acid catalyst used in Friedel-Crafts reactions can coordinate with the hydroxyl and carboxyl groups, further deactivating the ring. If the reaction were to proceed, the directing effects of the substituents would again favor substitution at the 5-position.

Derivatization Pathways of this compound

The carboxylic acid and hydroxyl functionalities of this compound offer multiple avenues for derivatization, leading to the formation of a variety of related compounds with potentially new chemical and biological properties.

Formation of Esters and Anhydrides

Esterification: The carboxylic acid group can be readily converted to an ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling agents.

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can be formed by reacting the carboxylate salt of this compound with an acid chloride. For example, reaction with acetyl chloride would yield a mixed acetic-benzoic anhydride. Mixed anhydrides are often used in situ as activated intermediates for other reactions, such as amidation.

Amidation Reactions of Carboxylic Acid Derivatives

The formation of amides from this compound typically requires the activation of the carboxylic acid group, as direct reaction with an amine is generally not feasible due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt.

A common and effective method for amide bond formation involves the use of coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. google.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. The reaction is often carried out in the presence of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt), which can suppress side reactions and improve the efficiency of the coupling.

Another approach is to first convert the carboxylic acid to its corresponding acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to afford the amide.

| Starting Material | Reagents | Product | Key Features |

| This compound | Amine, DCC or EDC, HOBt | Amide | Mild conditions, good yields, suitable for sensitive substrates |

| This compound | 1. SOCl₂ or (COCl)₂2. Amine, Base | Amide | Highly reactive intermediate, may not be suitable for all substrates |

Bioconjugation Strategies for Related Compounds

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical strategy in drug development and chemical biology. For fluorinated hydroxybenzoic acids and related salicylic acid derivatives, the primary functional group for conjugation is the carboxylic acid. This group is typically activated and then reacted with a nucleophilic functional group on a biomolecule, most commonly an amine, to form a stable amide bond. nih.govrsc.org

The general strategy involves the activation of the carboxylic acid using a coupling agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble versions such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to enhance efficiency and form a more stable active intermediate. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an acid fluoride, which then readily reacts with amines. semanticscholar.orgresearchgate.net This method is particularly effective for forming amide bonds with amino acids and peptides. mdpi.com

Salicylic acid and its derivatives have been successfully conjugated to various biomolecules, including amino acids like glycine, and larger peptide structures. mdpi.comreactome.org These bioconjugation strategies are employed to modify the pharmacokinetic properties of the parent molecule, target it to specific tissues or cells, or to impart new biological activities. For instance, conjugates of tacrine (B349632) and salicylic acid derivatives have been synthesized and investigated for their potential in treating Alzheimer's disease. nih.gov

The table below summarizes common bioconjugation strategies applicable to fluorinated hydroxybenzoic acids.

| Conjugation Strategy | Functional Group Targeted | Activating/Coupling Agents | Biomolecule Partner (Example) | Resulting Linkage |

| Amide Bond Formation | Carboxylic Acid | EDC/NHS, DCC, HATU | Amino Acids, Peptides, Proteins (via lysine (B10760008) residues) | Amide |

| Acid Fluoride Chemistry | Carboxylic Acid | Cyanuric fluoride, TFFH | Amino Acids | Amide |

| Esterification | Carboxylic Acid | Acid catalyst, Alkyl halides | Alcohols (e.g., on sugars or proteins) | Ester |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Hydroxy 6 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Fluorine-19 NMR spectroscopy is a particularly powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F isotope. rsc.orgazom.com The wide range of chemical shifts in ¹⁹F NMR allows for the clear resolution of signals from different fluorine environments within a molecule, providing valuable structural information. azom.com

In fluorinated aromatic systems like 3-Fluoro-2-hydroxy-6-methylbenzoic acid, the ¹⁹F chemical shift is highly sensitive to the electronic effects of the surrounding substituents. The position of the fluorine atom on the benzene (B151609) ring, along with the presence of the hydroxyl, carboxyl, and methyl groups, creates a unique electronic environment that dictates the specific resonance frequency of the fluorine nucleus. Generally, fluorine substituents on an aromatic ring exhibit chemical shifts in the range of -100 to -200 ppm. azom.com The precise chemical shift for the fluorine atom in this compound would provide critical information for confirming its position relative to the other functional groups.

Furthermore, through-bond scalar couplings (J-couplings) between the fluorine nucleus and nearby protons (¹H) or carbons (¹³C) can be observed, providing further structural confirmation. azom.com For instance, ³JFH and ⁴JFH couplings to the aromatic protons would result in complex but distinct multiplets in the ¹⁹F spectrum, aiding in the assignment of the aromatic signals. azom.com Computational methods, such as Density Functional Theory (DFT), are often employed to predict ¹⁹F NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. nih.govacs.org

¹H and ¹³C NMR spectroscopy provide complementary information that, when combined with ¹⁹F NMR, allows for a complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating and electron-withdrawing effects of the substituents. The coupling patterns between the aromatic protons would reveal their relative positions on the ring. The methyl group would likely appear as a singlet, while the hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would display separate resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic environment created by the fluorine, hydroxyl, methyl, and carboxyl groups. For example, the carbon directly attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift. The methyl carbon signal would be found in the aliphatic region of the spectrum. researchgate.net The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the benzene ring. researchgate.netrsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹⁹F | -120 to -150 | m | J(F,H), J(F,C) |

| ¹H (Aromatic) | 6.5 - 8.0 | m | J(H,H), J(H,F) |

| ¹H (Methyl) | 2.0 - 2.5 | s | - |

| ¹H (Hydroxyl) | 5.0 - 7.0 (variable) | br s | - |

| ¹H (Carboxyl) | 10.0 - 13.0 (variable) | br s | - |

| ¹³C (Carbonyl) | 165 - 175 | d | J(C,F) |

| ¹³C (Aromatic) | 110 - 160 | m | J(C,F), J(C,H) |

| ¹³C (Methyl) | 15 - 25 | q | J(C,H) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The functional groups within this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The O-H stretching vibration of the carboxylic acid group is expected to appear as a very broad band in the IR spectrum, typically in the region of 3300-2500 cm⁻¹, due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid will produce a strong, sharp absorption band around 1700 cm⁻¹. mdpi.com The O-H stretching of the phenolic hydroxyl group will also be present, likely in the 3600-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ range. mdpi.com The C-F stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Computational methods can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Phenolic O-H | Stretching | 3600 - 3200 | Broad, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-F | Stretching | 1350 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to determine the molecular weight and to deduce structural information from the fragmentation pattern.

The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₈H₇FO₃). In high-resolution mass spectrometry, the exact mass can be measured with high precision, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides valuable structural clues. For benzoic acid derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). docbrown.infolibretexts.org The loss of carbon monoxide (CO) from the acylium ion is also a characteristic fragmentation. docbrown.info The presence of the fluorine atom and the methyl group will influence the fragmentation pathways, potentially leading to unique fragment ions that can be used to confirm the structure. For instance, the loss of a fluorine radical or HF may be observed. whitman.edu The relative abundances of the fragment ions can provide insights into the stability of the resulting ions and the strength of the chemical bonds. pharmacy180.com

X-ray Crystallography for Solid-State Structure Determination of Benzoic Acid Derivatives

Benzoic acid and its derivatives often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate through a pair of O-H···O hydrogen bonds. researchgate.netnih.gov X-ray crystallography would confirm the presence and geometry of such dimers. It would also reveal any intramolecular hydrogen bonding, for example, between the hydroxyl group and the adjacent carboxyl group. Furthermore, the crystal packing, which describes how the molecules are arranged in the crystal lattice, would be elucidated. This can include intermolecular interactions such as π-stacking of the aromatic rings and C-H···O or C-H···F hydrogen bonds. nih.gov

Combined Spectroscopic Approaches for Comprehensive Characterization

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural characterization of this compound is best achieved by combining the data from all of these methods. nih.gov For example, the substitution pattern suggested by the coupling patterns in ¹H and ¹⁹F NMR can be confirmed by the chemical shifts in ¹³C NMR. The functional groups identified by IR and Raman spectroscopy can be corroborated by the fragmentation patterns observed in mass spectrometry. Finally, the precise three-dimensional structure determined by X-ray crystallography provides a solid-state reference that can be used to rationalize the spectroscopic data obtained in solution and the gas phase. This integrated approach ensures a thorough and accurate elucidation of the molecular structure.

Due to the absence of specific published computational and theoretical chemistry studies on "this compound" in widely indexed scientific literature, a detailed article with specific research findings and data tables as requested cannot be generated at this time.

A comprehensive search for scholarly articles providing data on Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and computational ¹⁹F NMR chemical shift predictions specifically for this compound did not yield relevant results.

While computational studies have been performed on structurally similar molecules, such as other isomers of fluorobenzoic acid or different substituted benzoic acids, the strict requirement to focus solely on "this compound" prevents the use of this analogous data. Presenting findings from other compounds would not be scientifically accurate for the subject of the requested article.

To fulfill the user's request, published research containing specific quantum chemical calculations for this exact molecule would be required. Without such source data, it is not possible to provide the detailed findings and data tables mandated by the instructions.

Computational and Theoretical Chemistry Studies of 3 Fluoro 2 Hydroxy 6 Methylbenzoic Acid

Prediction of Spectroscopic Parameters

Vibrational Frequency Calculations for IR and Raman Assignments

Computational quantum chemistry is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. cardiff.ac.uk Density Functional Theory (DFT) is a commonly employed method for this purpose, as it provides a good balance between accuracy and computational cost. researchgate.netmdpi.com By calculating the harmonic frequencies of the normal modes of vibration, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for the assignment of experimental IR and Raman bands to specific molecular motions. rsc.orgmdpi.com

For a molecule like 3-Fluoro-2-hydroxy-6-methylbenzoic acid, vibrational frequency calculations would help in assigning bands corresponding to:

O-H stretching: The hydroxyl and carboxylic acid groups would exhibit characteristic O-H stretching vibrations. The broadness and position of these bands in the experimental spectrum can be rationalized by considering intra- and intermolecular hydrogen bonding. mdpi.com In computational studies of similar molecules, the O-H stretching vibration is often predicted at a higher frequency in the gas phase (monomer) than in the condensed phase, where hydrogen bonding is prevalent. nih.gov

C=O stretching: The carbonyl group of the carboxylic acid will have a strong, characteristic stretching vibration. The frequency of this mode is sensitive to the electronic environment and hydrogen bonding interactions. nih.gov

C-F stretching: The carbon-fluorine bond will also have a characteristic stretching vibration. esisresearch.org

Ring vibrations: The benzene (B151609) ring has a set of characteristic breathing and stretching modes. rsc.org

Methyl group vibrations: The C-H stretching and bending modes of the methyl group would also be identified. rsc.org

To improve the agreement between theoretical and experimental frequencies, scaling factors are often applied to the calculated frequencies. researchgate.net This accounts for the approximations inherent in the theoretical methods and the effects of the experimental conditions.

Below is an illustrative table of expected vibrational modes for this compound, based on general knowledge and data from similar aromatic carboxylic acids. The exact frequencies would require specific DFT calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Strong | Weak |

| O-H Stretch (Phenolic) | 3600 - 3200 | Medium | Weak |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Methyl) | 3000 - 2850 | Medium | Strong |

| C=O Stretch | 1720 - 1680 | Very Strong | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Strong |

| C-O Stretch | 1320 - 1210 | Strong | Medium |

| C-F Stretch | 1270 - 1100 | Strong | Weak |

| O-H Bend | 1440 - 1395 | Medium | Weak |

| C-H Bend | 1340 - 1000 | Medium | Medium |

Molecular Modeling of Intermolecular Interactions

The solid-state structure and properties of this compound will be significantly influenced by intermolecular interactions, particularly hydrogen bonding. Molecular modeling techniques can provide detailed insights into these interactions.

Carboxylic acids are well-known for forming strong hydrogen bonds, most commonly leading to the formation of centrosymmetric dimers through the interaction of their carboxylic acid moieties. researchgate.net In the solid state, it is highly probable that this compound would also form such dimers. acs.org

Beyond the carboxylic acid dimer, the presence of the hydroxyl group and the fluorine atom introduces the possibility of additional hydrogen bonding interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor. These additional interactions can lead to the formation of more complex, three-dimensional hydrogen-bonded networks. mdpi.com

Computational studies on similar hydroxy- and fluoro-substituted benzoic acids have shown that the relative energies of different possible hydrogen-bonding arrangements can be calculated to predict the most stable crystal packing. nih.gov These calculations can help in understanding the supramolecular structure and its influence on the physical properties of the compound.

The strength of these hydrogen bonds can be estimated through computational methods. For instance, the interaction energy between two molecules in a dimer can be calculated, and the geometric parameters of the hydrogen bonds (such as bond length and angle) can be optimized.

Here is a table illustrating the typical hydrogen bonds that could be expected in the crystal structure of this compound.

| Donor | Acceptor | Type of Interaction |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong Hydrogen Bond (Dimer formation) |

| Phenolic O-H | Carboxylic Acid C=O | Intermolecular Hydrogen Bond |

| Phenolic O-H | Phenolic O-H | Intermolecular Hydrogen Bond |

| Phenolic O-H | Fluorine | Weak Hydrogen Bond |

| Aromatic C-H | Oxygen/Fluorine | Weak Hydrogen Bond |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the electron density and its derivatives. The NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of these isosurfaces provides information about the nature and strength of the interaction:

Blue: Strong, attractive interactions (e.g., strong hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

An NCI analysis of a dimer of this compound would be expected to show a large, blue isosurface between the two carboxylic acid groups, indicative of the strong hydrogen bonds forming the dimer. researchgate.net Green isosurfaces would likely be observed between the aromatic rings, representing π-π stacking interactions, and also involving the methyl and fluoro substituents, indicating van der Waals forces. nih.gov

This technique is particularly useful for identifying and understanding the subtle interplay of various non-covalent interactions that collectively determine the supramolecular assembly and crystal packing of the molecule. researchgate.net By providing a visual representation of these interactions, NCI analysis complements the geometric and energetic data obtained from other molecular modeling techniques. mdpi.com

Intermolecular Interactions and Supramolecular Assembly of 3 Fluoro 2 Hydroxy 6 Methylbenzoic Acid Derivatives

Hydrogen Bonding Patterns in Benzoic Acid Cocrystals

Hydrogen bonding is the predominant force in the crystal engineering of benzoic acid derivatives, guiding the assembly of molecules into predictable patterns known as supramolecular synthons. For carboxylic acids, the most common and robust synthon is the carboxylic acid dimer, a cyclic motif formed by two O—H⋯O hydrogen bonds between two molecules. This R²₂(8) graph set notation is a hallmark of the crystal structure of many benzoic acids and their cocrystals. nih.govresearchgate.net

In cocrystals, where the benzoic acid derivative is combined with a coformer, a hierarchy of hydrogen bonding interactions determines the final structure. The formation of a cocrystal relies on the establishment of strong hydrogen bonds between the acid and the coformer, creating a "heterosynthon," which must be energetically competitive with the "homosynthons" (acid-acid and coformer-coformer interactions). nih.gov For instance, in cocrystals of 5-fluorouracil (B62378) with various benzoic acids, both the carboxylic acid R²₂(8) homosynthon and an R²₂(8) heterosynthon involving N—H⋯O and O—H⋯O bonds were observed. nih.gov

The presence of the additional hydroxyl group in 3-Fluoro-2-hydroxy-6-methylbenzoic acid introduces further possibilities for hydrogen bonding. It can act as a hydrogen bond donor, potentially forming O—H⋯O or O—H⋯N bonds with suitable acceptors on a coformer, or as an acceptor itself. This versatility allows for the formation of more complex, multi-dimensional hydrogen-bonded networks. acs.orgfigshare.com The selection of a coformer with complementary hydrogen bond donors and acceptors is a key strategy in designing new solid forms. nih.gov

| Synthon Type | Interaction | Typical Moiety | Graph Set |

|---|---|---|---|

| Homosynthon | Carboxylic Acid Dimer | -COOH ⋯ HOOC- | R²₂(8) |

| Heterosynthon | Acid-Pyridine | -COOH ⋯ N(py) | R²₂(7) |

| Heterosynthon | Acid-Amide | -COOH ⋯ O=C(amide) | R²₂(8) |

| Heterosynthon | Acid-Primary Amine | -COO⁻ ⋯ ⁺H₃N- | R²₄(8) |

Role of Halogen-Halogen Interactions in Supramolecular Architectures

The role of the fluorine substituent in directing supramolecular assembly is multifaceted. Unlike heavier halogens such as chlorine, bromine, and iodine, fluorine is the most electronegative element and has low polarizability, making it a poor halogen bond donor. Consequently, classic F⋯F halogen bonds are not a common or strong feature in supramolecular architectures. Instead, the influence of fluorine is often more subtle, manifesting through weaker interactions or by modifying the electronic properties of the molecule to strengthen other non-covalent forces.

In some contexts, fluorine can act as a halogen bond acceptor. While direct halogen-halogen interactions involving fluorine are rare, the broader category of halogen bonds (e.g., C—I⋯O, C—Br⋯N) is a powerful tool in crystal engineering due to its high directionality and tunable strength. The introduction of a fluorine atom can alter the electronic landscape of the aromatic ring, influencing how other parts of the molecule engage in stronger interactions like hydrogen or halogen bonds.

| Interaction Type | Description | Significance in Fluorinated Benzoic Acids |

|---|---|---|

| Halogen Bond (Classic) | An attractive, non-covalent interaction between an electrophilic region on a halogen atom (X) and a nucleophilic site (Y), denoted R—X⋯Y. Strength typically follows I > Br > Cl >> F. | Fluorine is a very weak halogen bond donor; this interaction is not a primary driving force. |

| C—H⋯F Hydrogen Bond | A weak hydrogen bond where the fluorine atom acts as the acceptor. | Commonly observed in the crystal structures of fluorinated organic molecules, contributing to packing stability. nih.gov |

| Electronic Modulation | The high electronegativity of fluorine withdraws electron density, influencing the acidity of the carboxylic acid and the hydrogen bonding potential of other groups. | Can strengthen or weaken other non-covalent interactions, thereby "steering" the supramolecular assembly. acs.org |

Design Principles for Chiral Cocrystals from Achiral Benzoic Acid Derivatives

A fascinating area of crystal engineering is the generation of chiral materials from exclusively achiral building blocks. Achiral benzoic acid derivatives are excellent candidates for this purpose. The spontaneous resolution of a racemic mixture or the assembly of achiral molecules into a chiral, non-centrosymmetric space group can be achieved through cocrystallization with a carefully selected coformer. acs.orgfigshare.com

The primary design principle involves the use of strong, directional intermolecular interactions to guide the assembly process. X-ray diffraction studies have revealed that cocrystals of achiral benzoic acids with various amines frequently crystallize in chiral space groups. acs.orgfigshare.comresearchgate.net The formation of these chiral structures is driven by robust N—H⋯O and O—H⋯N hydrogen bonds. These interactions create supramolecular helices or networks that lack inversion symmetry, often resulting in a crystal structure characterized by a 2₁ screw axis. acs.orgfigshare.com

For a molecule like this compound, the strategy would involve selecting an achiral coformer, such as a bipyridine or an aminopyrimidine, that can form strong and directional hydrogen bonds with both the carboxylic acid and hydroxyl groups. By frustrating the formation of the common centrosymmetric acid-acid dimer and promoting the formation of acid-coformer heterosynthons, it is possible to guide the assembly into a chiral arrangement. The success of this approach relies on establishing a hierarchy of interactions where the desired chiral-directing bonds are favored over competing interactions that would lead to a centrosymmetric structure. acs.org

Self-Assembly Mechanisms of Substituted Aromatic Carboxylic Acids

The self-assembly of substituted aromatic carboxylic acids into well-defined nanostructures is a process governed by a hierarchy of intermolecular interactions. At the most fundamental level, the process is often initiated by the formation of hydrogen-bonded dimers via the carboxylic acid groups. researchgate.net However, the final architecture is also heavily influenced by other, often weaker, forces.

For aromatic systems, π–π stacking interactions between benzene (B151609) rings are a significant secondary driving force. Studies have shown that benzoic acid dimers can further aggregate into larger structures, such as tetramers, through these aromatic interactions. researchgate.net This indicates a hierarchical self-assembly mechanism where primary hydrogen bond formation is followed by aggregation driven by weaker forces. researchgate.net

In the case of this compound, the self-assembly mechanism would be a balance of several factors:

Hydrogen Bonding: The formation of carboxylic acid dimers and intermolecular hydrogen bonds involving the hydroxyl group.

π–π Stacking: Aromatic interactions between the phenyl rings, which can be influenced by the electronic effects of the fluorine substituent.

Hydrophobic/Steric Effects: The methyl group can introduce steric hindrance that influences molecular packing, while also contributing to hydrophobic interactions.

Weak van der Waals Forces: Including interactions involving the fluorine atom, such as C—H⋯F bonds.

These forces collectively determine the final supramolecular structure, whether in the solid state or in self-assembled monolayers on a surface. nih.govnih.gov The interplay between molecule-molecule and molecule-substrate interactions becomes particularly crucial for controlling assembly at interfaces. nih.govacs.org By tuning these interactions, it is possible to create a variety of ordered nanostructures from functionalized aromatic carboxylic acids.

Investigation of Biological Activities and Mechanisms of Action for 3 Fluoro 2 Hydroxy 6 Methylbenzoic Acid and Its Analogs Excluding Clinical Efficacy and Safety

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acids

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. icm.edu.pl Structure-Activity Relationship (SAR) studies are crucial in optimizing lead compounds to enhance their therapeutic efficacy. For instance, the presence of strong electron-donating groups on the benzene ring, coupled with average lipophilicity, has been identified as an important feature for potent antisickling activity in certain benzoic acid derivatives.

The carboxylic acid group is a key feature, often acting as a hydrogen bond donor and acceptor, which can be critical for binding to biological targets. Its introduction into a molecule like benzene can reduce toxicity, as seen in the conversion of the more toxic benzene to the less toxic benzoic acid. youtube.com The arrangement of substituents is also vital; for example, shifting a methyl group from the ortho to the meta or para position can increase certain bioactivities by reducing direct interactions with the primary functional group. icm.edu.pl

In the context of anticancer agents, SAR studies on 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1 proteins demonstrated that a 5-phenethylthio substituent significantly contributes to binding potency. nih.gov Similarly, for STAT3 inhibitors, replacing the aromatic system of the benzoic acid moiety with heterocyclic rings was found to greatly reduce the compound's activity. acs.org These studies underscore the intricate relationship between the molecular architecture of substituted benzoic acids and their biological function.

Exploration of Bioisosteric Replacements with Fluorinated Moieties

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing an atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. sci-hub.se Fluorine has emerged as a prominent bioisostere for hydrogen due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity. tandfonline.com

The introduction of fluorine or fluorinated groups into benzoic acid derivatives can lead to several advantageous changes:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can increase the bioavailability of a drug. tandfonline.commdpi.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger electrostatic interactions with target proteins. mdpi.com

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to permeate cell membranes. tandfonline.commdpi.com

The strategic placement of fluorine is critical. For example, replacing a hydrogen atom ortho to an anilide N-H with fluorine has been shown to increase aqueous solubility by polarizing the adjacent N-H bond, which promotes better solvation. selvita.com While the use of fluorinated building blocks is a dominant approach in drug discovery, the specific impact of such a replacement is context-dependent and requires careful consideration of the target's structure and environment. tandfonline.comnih.gov

Enzyme Inhibition Studies and Molecular Binding Interactions

Substituted benzoic acids have been investigated as inhibitors of various enzymes. The carboxyl group often plays a crucial role, forming key hydrogen bonds with amino acid residues in the active site of the target enzyme. For example, in a study of 2,5-substituted benzoic acid inhibitors of the anti-apoptotic protein Mcl-1, the carboxyl group formed an essential anchoring hydrogen bond with an arginine residue (Arg263). nih.gov

The binding affinity of substituted benzoic acids to proteins like bovine serum albumin (BSA) is influenced by the electronic properties of the substituents. A good correlation has been observed between the binding constants of meta- and para-monosubstituted benzoic acids and their Hammett constants, indicating that the electron-density distribution in the aromatic ring is a critical factor for affinity. nih.gov

Molecular recognition studies involving pterin (B48896) receptors and substituted benzoic acids have further elucidated these binding interactions. X-ray crystallography revealed that the carboxylic acid group of benzoic acid derivatives forms a strong eight-membered hydrogen bonding network with the pterin molecule. rsc.org Such detailed studies of molecular interactions are fundamental to understanding the mechanism of action and for the rational design of more potent and selective enzyme inhibitors.

Antimicrobial and Antiviral Potency Investigations

Benzoic acid and its derivatives have a known history of antimicrobial activity. mdpi.com Research into fluorinated derivatives has explored their potential to enhance these properties. For instance, a series of hydrazide hydrazones derived from 4-fluorobenzoic acid were synthesized and evaluated as potential antimicrobial agents. researchgate.net Phenolic compounds, which include hydroxybenzoic acids, are a significant class of natural products with demonstrated antimicrobial effects, often by disrupting microbial membranes. mdpi.com

In the realm of antiviral research, several benzoic acid derivatives have shown promise. A study on newly synthesized benzoic acid derivatives identified a compound, termed NC-5, with potent activity against influenza A viruses, including oseltamivir-resistant strains. nih.govnih.gov The proposed mechanism involves the inhibition of the viral neuraminidase, which is crucial for the release of new virus particles from infected cells. nih.gov

Furthermore, a fluorinated benzoic acid derivative, 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]benzoic acid (benzavir-2), was found to be active against both herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), including acyclovir-resistant clinical isolates. researchgate.net These findings highlight the potential of substituted and fluorinated benzoic acids as scaffolds for the development of new antimicrobial and antiviral agents.

Anticancer Agent Research and Proposed Molecular Targets (without clinical data)

Substituted benzoic acids have emerged as a promising class of compounds in anticancer research due to their ability to target various proteins and pathways involved in cancer cell growth and survival. icm.edu.pl

Several molecular targets have been proposed for these compounds:

Anti-apoptotic Proteins: 2,5-substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers and contribute to therapeutic resistance. nih.govacs.org These inhibitors bind to the BH3-binding groove of Mcl-1 and Bfl-1, preventing them from neutralizing pro-apoptotic proteins and thereby inducing cell death. nih.gov

Histone Deacetylases (HDACs): Certain dihydroxybenzoic acid derivatives have been identified as potential HDAC inhibitors. nih.gov HDACs are enzymes that play a critical role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Molecular docking studies suggest that these benzoic acid derivatives can bind to the active site of HDACs, and in vitro studies have shown they can inhibit cancer cell growth by inducing apoptosis. nih.gov

STAT3: Carboxylic acid-based small molecules have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is persistently activated in many cancers and promotes cell proliferation and survival. acs.org

These preclinical studies provide a strong rationale for the further development of benzoic acid derivatives as potential anticancer agents, focusing on these and other molecular targets.

Mechanistic Insights into Biological Pathways via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method provides valuable mechanistic insights into how compounds like 3-Fluoro-2-hydroxy-6-methylbenzoic acid and its analogs might interact with biological targets at a molecular level.

Docking studies have been instrumental in understanding the binding modes of benzoic acid derivatives to their protein targets. For example, in the development of Mcl-1 inhibitors, molecular docking predicted that the phenethylthio moiety of a 2,5-substituted benzoic acid would occupy a key hydrophobic pocket in the protein, an interaction that was later confirmed by crystallography. nih.gov Similarly, in silico screening of benzoic acid derivatives against the main protease of SARS-CoV-2 suggested that their active groups could bind to key amino acid residues in the enzyme's active site. nih.gov

These computational approaches also help in understanding how specific structural features contribute to binding. For instance, docking studies on fluoroquinolines with human topoisomerase II have identified the specific amino acid residues involved in hydrogen bonding and have helped to predict which derivatives might be the most potent inhibitors. nih.gov By providing a detailed view of ligand-protein interactions, molecular docking serves as a powerful tool to guide the design and optimization of new therapeutic agents and to elucidate their mechanisms of action within biological pathways.

Applications of 3 Fluoro 2 Hydroxy 6 Methylbenzoic Acid in Materials Science and Industrial Chemistry

Utilization as a Building Block for Advanced Polymeric Materials

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated monomers highly sought after for the development of advanced polymers.

Phenolic resins are known for their excellent thermal stability, flame retardance, and mechanical strength. The incorporation of fluorine into the polymer backbone can further enhance these properties, particularly thermal stability and hydrophobicity. researchgate.nettandfonline.comtandfonline.com Fluorinated phenolic resins are typically synthesized by introducing fluorine-containing monomers during the polymerization process. tandfonline.comresearchgate.net

Although direct synthesis of phenolic resins using 3-fluoro-2-hydroxy-6-methylbenzoic acid is not widely documented, its structure is well-suited for this purpose. The phenolic hydroxyl group can react with formaldehyde (B43269) (or other aldehydes) to form the cross-linked network characteristic of phenolic resins. The fluorine and methyl groups on the aromatic ring would modify the resin's properties, potentially increasing its glass transition temperature and reducing its surface energy, leading to greater water repellency. Research on other fluorinated phenolic resin blends has demonstrated significant improvements in key properties compared to standard resins. tandfonline.comtandfonline.com

Table 1: Comparative Properties of Standard vs. Fluorinated Phenolic Resins Data based on general findings for fluorinated phenolic blends.

| Property | Standard Phenolic Resin (PR) | Fluorinated Phenolic Resin Blends (F-PR/PR) | Improvement Driver |

| Thermal Stability | Good | Higher heat resistance and decomposition temperature tandfonline.com | Stronger C-F bonds compared to C-H bonds |

| Hydrophobicity | Hydrophilic (due to -OH groups) | Increased water drop contact angles tandfonline.comingentaconnect.com | Low surface energy of fluorinated components |

| Chemical Resistance | High | Enhanced resistance to oxidation and chemical attack tandfonline.com | Electronegativity and stability of fluorine |

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them essential in the electronics and aerospace industries. kpi.ua The strategic incorporation of fluorine atoms into the polyimide structure is a key method for tuning these properties for specific applications, such as microelectronics. kpi.uarsc.org Introducing fluorine, often via hexafluoroisopropylidene (-C(CF₃)₂-) groups or as direct substituents on aromatic rings, can significantly lower the polymer's dielectric constant and water absorption while improving its optical transparency. kpi.uacjps.orgnih.gov

While there is no specific literature detailing the use of this compound in polyimide synthesis, it could serve as a precursor to novel fluorinated monomers. For instance, the carboxylic acid could be converted into an amine or a dicarboxylic acid, which could then be polymerized with standard dianhydrides or diamines, respectively. The resulting polyimide would benefit from the fluorine substituent, potentially exhibiting a lower dielectric constant and reduced moisture uptake, which are critical for next-generation electronic packaging materials. davidpublisher.com

Table 2: Impact of Fluorination on Key Polyimide Properties

| Property | Conventional Polyimide (e.g., Kapton) | Fluorinated Polyimide | Rationale for Change |

| Dielectric Constant (1 MHz) | ~3.5 rsc.org | 2.69 - 2.85 rsc.org | The low polarizability of the C-F bond and increased free volume reduce overall polarity. rsc.org |

| Water Absorption (%) | ~2.1 rsc.org | 0.59 - 1.2 rsc.orgdavidpublisher.com | The hydrophobic nature of fluorine-containing groups repels moisture. nih.gov |

| Optical Transparency (λcutoff) | Higher (less transparent in UV-Vis) | Lower (e.g., 327-343 nm) rsc.org | Fluorine groups can disrupt intermolecular charge-transfer complexes, reducing color. rsc.org |

| Thermal Stability (Td5%) | ~500-600 °C | >510-560 °C rsc.orgnih.gov | The high strength of the C-F bond contributes to overall thermal robustness. |

Development of Liquid Crystal Systems and Related Optoelectronic Materials

Fluorinated compounds are pivotal in the field of liquid crystals (LCs) and optoelectronics. rsc.org The introduction of fluorine atoms into LC molecules can profoundly influence their mesomorphic (liquid crystalline) behavior and electro-optical properties, such as birefringence and dielectric anisotropy. nih.gov

Structurally similar compounds strongly suggest that this compound is a promising candidate for developing new liquid crystal materials. For example, 3-hydroxybenzoic acid itself is used as a central core for bent-shaped liquid crystals, where lateral substituents are used to tune properties. researchgate.net Furthermore, the related compound 3-fluoro-2-methylbenzoic acid is noted as a structural scaffold for bent-core liquid crystals due to the meta-positioning of its functional groups. ossila.com The combination of a bent-core shape, which is inherent to the 1,2,3,5-substituted benzene (B151609) ring of the target molecule, and the presence of a highly electronegative fluorine atom makes it an ideal building block for creating LCs with tailored properties for display and photonic applications. nih.govnih.gov

Table 3: Role of Fluorinated Building Blocks in Liquid Crystal Design

| Compound Type / Feature | Influence on Liquid Crystal Properties | Example / Rationale |

| Fluorinated Benzoic Acids | Serve as core structural scaffolds. ossila.com | The positioning of polar groups (carboxyl, fluoro) dictates molecular shape and dipole moment. |

| Bent-Core Structure | Can lead to the formation of polar and chiral mesophases. researchgate.net | 3-Hydroxybenzoic acid and its derivatives are common bent-core units. researchgate.net |

| Lateral Fluorine Substitution | Tunes dielectric anisotropy, viscosity, and clearing points. nih.gov | Fluorination can improve solubility and lead to wider nematic phase intervals. nih.gov |

Role in Specialty Chemical and Agrochemical Synthesis

Fluorinated building blocks are of immense importance in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. The substitution of hydrogen with fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced biological activity.

While direct synthetic applications of this compound are not extensively reported, the roles of its structural analogues are well-documented. The non-fluorinated parent molecule, 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid), is a naturally occurring polyketide that serves as a key precursor in the biosynthesis of various antibiotic and anticancer agents. caymanchem.com This establishes the core scaffold as biologically relevant.

Furthermore, other fluorinated benzoic acid isomers are used as intermediates in agrochemical synthesis. For instance, an analogue of imidazopyridine derived from 4-fluoro-3-methylbenzoic acid has been shown to be a potent anticoccidial agent, used to treat parasitic diseases in animals. ossila.com Given these precedents, this compound represents a valuable intermediate for synthesizing fluorinated analogues of known bioactive compounds or for discovering new specialty chemicals with potentially enhanced efficacy or novel modes of action.

Table 4: Synthetic Utility of Structurally Related Benzoic Acids

| Compound | Class / Application Area | Role / Significance |

| 2-hydroxy-6-Methylbenzoic Acid | Bioactive Precursor | A key structural moiety for various antibiotic and anticancer agents. caymanchem.com |

| 4-Fluoro-3-methylbenzoic Acid | Agrochemical Intermediate | Serves as a versatile building block for active pharmaceutical and agrochemical ingredients, including anticoccidial agents. ossila.com |

| 3-Fluoro-2-methylbenzoic Acid | Pharmaceutical Intermediate | Used to synthesize building blocks for SGLT2 inhibitors. ossila.com |

Environmental Fate and Degradation Studies of Fluorinated Benzoic Acid Derivatives

Photolytic Degradation Pathways of Fluorinated Aromatic Compounds

The introduction of fluorine atoms into aromatic compounds, such as benzoic acid derivatives, significantly influences their environmental fate, particularly their degradation under the influence of light. Photolysis, or photodegradation, is a key abiotic process that can lead to the transformation of these compounds in aquatic and terrestrial environments. nih.gov The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which often imparts increased chemical and thermal stability to fluorinated molecules. acs.org However, the presence of fluorine and other substituents on an aromatic ring also alters the molecule's electronic properties, affecting its light absorption and subsequent photochemical reactivity.

Research into the photolysis of fluorinated pharmaceuticals and pesticides has revealed several common degradation pathways. acs.orgnih.gov A primary pathway for many aromatic fluorine (Ar-F) compounds is reductive defluorination, where the C-F bond is cleaved, leading to the release of a fluoride (B91410) ion (F⁻) into the aqueous environment. nih.govoup.com This process is often initiated by the absorption of UV light, leading to an excited state that can undergo reaction with surrounding species or direct cleavage. The efficiency of defluorination can depend on the position of the fluorine atom on the aromatic ring and the presence of other functional groups. For instance, studies on fluorinated phenols have shown that the position of the fluorine atom influences the rate of photolysis, with 4-fluorophenol (B42351) degrading more rapidly than other isomers under certain conditions. nih.gov

In addition to direct defluorination, other photolytic transformations can occur, leading to a variety of degradation products. These can include hydroxylated derivatives, where a fluorine atom is replaced by a hydroxyl group, or the cleavage of the aromatic ring itself, leading to smaller aliphatic compounds. nih.gov For more complex fluorinated groups, such as a trifluoromethyl (CF₃) group, the degradation pathways can be different. While aryl-CF₃ groups can be more resistant to degradation than Ar-F groups, they can also undergo photolysis, sometimes leading to the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. nih.govacs.org The stability of different fluorinated motifs to photodegradation has been observed to vary, with heteroaromatic and aliphatic CF₃ groups showing particular stability compared to aryl F moieties. oup.com

The table below summarizes the observed stability and primary photolytic products of different fluorine motifs found in aromatic compounds, based on studies of various fluorinated pharmaceuticals and model compounds.

| Fluorine Motif | Relative Photolytic Stability | Common Degradation Products |

| Aryl-F (Aromatic Fluorine) | Less Stable | Fluoride (F⁻), Hydroxylated Aromatics |

| Aryl-CF₃ (Aromatic Trifluoromethyl) | More Stable | Trifluoroacetic Acid (TFA), Fluoride (F⁻) |

| Aliphatic-CF₃ | Generally Stable | Parent compound with modifications elsewhere |

| Heteroaromatic-F | Generally Stable | Parent compound with modifications elsewhere |

For "3-Fluoro-2-hydroxy-6-methylbenzoic acid," it is anticipated that the aryl-F bond would be the most susceptible to photolytic cleavage, likely resulting in the formation of fluoride ions and potentially 2,3-dihydroxy-6-methylbenzoic acid as an intermediate. The presence of the hydroxyl and carboxyl groups may also influence the photochemical reactions, potentially facilitating ring cleavage under prolonged UV exposure.

Microbial Degradation of Substituted Benzoic Acids

The microbial degradation of aromatic compounds, including substituted benzoic acids, is a critical process in the biogeochemical cycling of carbon. iisc.ac.in Microorganisms have evolved diverse enzymatic pathways to break down the stable benzene (B151609) ring and utilize these compounds as a source of carbon and energy. iisc.ac.inoup.com The degradation of substituted benzoic acids typically proceeds through a series of initial transformation steps that converge on a few key central intermediates, such as catechol and protocatechuic acid. oup.com These intermediates are then subject to enzymatic ring cleavage, a pivotal step in the mineralization of the aromatic compound. iisc.ac.in

The specific degradation pathway is highly dependent on the nature and position of the substituents on the benzoic acid ring. For halogenated benzoic acids, a common initial step is dehalogenation, where the halogen substituent is removed. This can occur either aerobically, often catalyzed by dioxygenases or monooxygenases, or anaerobically. Following dehalogenation, the resulting hydroxylated benzoic acid can enter a common degradative pathway. For instance, the degradation of many hydroxybenzoic acids proceeds via the formation of catechol or protocatechuate, which are then cleaved by intracellular dioxygenases. iisc.ac.inoup.com

In the case of "this compound," the presence of fluoro, hydroxyl, and methyl substituents would dictate the initial enzymatic attacks. Microorganisms capable of degrading this compound would likely possess enzymes that can hydroxylate the ring and remove the fluoride ion. A plausible pathway would involve an initial oxidative defluorination to yield a dihydroxylated intermediate. The resulting catechol-like derivative would then be a substrate for ring-cleavage dioxygenases, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the Krebs cycle. The methyl group may also be oxidized as an initial step. Under anaerobic conditions, the degradation pathway would be different, often involving an initial reduction of the aromatic ring prior to cleavage, with benzoyl-CoA being a central intermediate in the degradation of many aromatic compounds. nih.gov

The table below outlines the key enzymatic steps and intermediates involved in the aerobic microbial degradation of substituted benzoic acids.

| Substituent Type | Key Initial Enzymatic Step | Common Intermediates | Ring Cleavage Pathway |

| Hydroxyl | Hydroxylation | Catechol, Protocatechuic Acid | Ortho- or Meta-cleavage |

| Halogen | Dehalogenation (oxidative or reductive) | Hydroxylated Benzoic Acids | Ortho- or Meta-cleavage |

| Methyl | Oxidation of the methyl group | Hydroxymethyl or Carboxy derivatives | Ortho- or Meta-cleavage |

| Amino | Deamination | Hydroxylated Benzoic Acids | Ortho- or Meta-cleavage |

Identification of Fluorinated Degradation Products

The identification of degradation products is essential for understanding the environmental fate and potential risks associated with fluorinated aromatic compounds. Due to the persistence of some fluorinated byproducts, robust analytical techniques are required for their detection and quantification. acs.org More than 100 different fluorinated photoproducts have been identified from the degradation of fluorinated pesticides and pharmaceuticals in various environmental settings. nih.gov

A major challenge in identifying these products is their often low concentrations and the complexity of the environmental matrices in which they are found. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying unknown degradation products. nih.gov However, for fluorinated compounds, this technique can sometimes be insufficient on its own. acs.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a highly suitable method for detecting and quantifying fluorinated compounds and their degradation products. nih.gov The 100% natural abundance of the ¹⁹F isotope and the wide chemical shift range provide high sensitivity and resolution, allowing for the identification of different fluorine-containing molecules in a sample. nih.gov Combining ¹⁹F NMR with LC-HRMS and computational chemistry to predict NMR shifts can provide a comprehensive picture of the degradation pathway and the identity of the resulting fluorinated products. acs.org Another advanced technique involves the use of inductively coupled plasma mass spectrometry (ICP-MS) as a fluorine-specific detector, which can help to identify unknown organofluorine substances in non-targeted analyses. acs.orgnih.gov

Commonly identified fluorinated degradation products from the photolysis and microbial degradation of fluorinated aromatic compounds include inorganic fluoride (F⁻) and small, persistent organic molecules like trifluoroacetic acid (TFA). nih.govacs.org The formation of these products depends on the structure of the parent compound and the degradation conditions.

The table below lists common fluorinated degradation products and the primary analytical techniques used for their identification.

| Degradation Product | Chemical Formula | Common Parent Motif | Primary Analytical Technique(s) |

| Fluoride | F⁻ | Aryl-F | Ion Chromatography, ¹⁹F NMR |

| Trifluoroacetic Acid (TFA) | CF₃COOH | Aryl-CF₃ | LC-MS/MS, ¹⁹F NMR |

| Difluoroacetic Acid (DFA) | CF₂HCOOH | Various | LC-MS/MS, ¹⁹F NMR |

| Fluorinated Aromatic Intermediates | Variable | Aryl-F, Aryl-CF₃ | LC-HRMS, ¹⁹F NMR |

Future Directions and Emerging Research Avenues for 3 Fluoro 2 Hydroxy 6 Methylbenzoic Acid Research

Novel Synthetic Methodologies

Future research into the synthesis of 3-Fluoro-2-hydroxy-6-methylbenzoic acid is expected to prioritize efficiency, sustainability, and versatility. While traditional methods provide access to this and related compounds, new methodologies are needed to overcome limitations such as harsh reaction conditions and limited substrate scope.

Key areas for future development include:

C-H Functionalization: Transition-metal-catalyzed C-H activation and carboxylation represent a powerful future strategy. nih.gov Developing methods for the direct, regioselective carboxylation of pre-functionalized fluorinated phenols could provide a more atom-economical and efficient route to the target molecule and its derivatives. nih.govacs.orgescholarship.org Palladium-catalyzed, silanol-directed C-H carboxylation has shown promise for the synthesis of salicylic (B10762653) acids from phenols and could be adapted for this specific fluorinated analogue. nih.gov

Green Chemistry Approaches: The principles of green chemistry will be central to developing new synthetic pathways. This includes the use of environmentally benign solvents, catalysts, and starting materials. researchgate.net Research into synthesizing the compound from natural precursors, such as wintergreen oil (a source of salicylic acid), followed by selective fluorination and methylation using green methods, could significantly reduce the environmental impact of its production. nih.govdergipark.org.tr

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. Future work could focus on developing a continuous flow process for the multi-step synthesis of this compound, allowing for safer handling of fluorinating agents and precise temperature and pressure control.

Photoredox Catalysis: Photoinduced decarboxylation or deboronation methods are emerging as mild routes for forming aryl radicals, which can be used to construct complex molecules. acs.org Future synthetic research could explore photoredox-catalyzed pathways to build the substituted benzoic acid core, offering alternative and potentially more selective reaction mechanisms.

| Research Avenue | Potential Outcome |

| C-H Functionalization | More direct, atom-economical, and regioselective synthetic routes. |

| Green Chemistry | Environmentally sustainable and cost-effective production methods. researchgate.net |

| Flow Chemistry | Safer, more scalable, and highly controlled synthesis protocols. |

| Photoredox Catalysis | Novel and milder synthetic pathways with alternative selectivities. acs.org |

Advanced Characterization Techniques